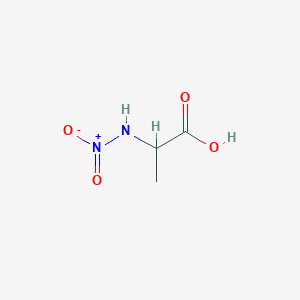

2-nitramidopropanoic Acid

Descripción

2-Nitramidopropanoic acid (C₃H₅N₂O₅) is a nitro-substituted amino acid derivative characterized by a nitramide (-NH-NO₂) group attached to the second carbon of the propanoic acid backbone. This compound is of interest in pharmaceutical and organic synthesis due to its reactive nitro and carboxylic acid groups, which enable diverse chemical modifications.

Propiedades

Número CAS |

130790-37-3 |

|---|---|

Fórmula molecular |

C3H6N2O4 |

Peso molecular |

134.09 g/mol |

Nombre IUPAC |

2-nitramidopropanoic acid |

InChI |

InChI=1S/C3H6N2O4/c1-2(3(6)7)4-5(8)9/h2,4H,1H3,(H,6,7) |

Clave InChI |

ICVUAMUSASFFOR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)N[N+](=O)[O-] |

SMILES canónico |

CC(C(=O)O)N[N+](=O)[O-] |

Sinónimos |

Alanine, N-nitro- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below compares 2-nitramidopropanoic acid with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Key Observations :

- Reactivity: 2-Nitramidopropanoic acid’s nitramide group (-NH-NO₂) is more electrophilic than the nitroacetamide group (-NH-CO-NO₂) in ranitidine derivatives, making it prone to nucleophilic substitution reactions .

- Stability: Unlike iodinated analogs (e.g., ), 2-nitramidopropanoic acid lacks aromatic stabilization, increasing its thermal sensitivity.

Spectroscopic and Physical Properties

- Solubility: 2-Nitramidopropanoic acid is polar and water-soluble, similar to other carboxylic acid derivatives (e.g., propanoic acid in ). However, nitro-group-containing analogs like ranitidine nitroacetamide exhibit reduced solubility in nonpolar solvents .

- Thermal Stability : Decomposes at ~150°C, lower than the iodinated analog in (stable up to 200°C) due to weaker C-N bonds in the nitramide group.

Research Findings and Challenges

- Synthetic Routes: 2-Nitramidopropanoic acid can be synthesized via nitration of 2-aminopropanoic acid, but yields are low (~30%) compared to acetamido derivatives (e.g., 75% yield for (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid) .

- Toxicity: Limited safety data exist, though nitro-containing compounds (e.g., ranitidine impurities) often show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .

- Industrial Use : Currently overshadowed by more stable nitroaromatics (e.g., ) in drug synthesis due to scalability issues .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology : Apply systematic review frameworks (PRISMA guidelines) to aggregate data. Stratify results by assay type (e.g., in vitro vs. in vivo) and use meta-regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies improve the design of 2-nitramidopropanoic acid derivatives for enhanced bioactivity?

- Methodology : Utilize QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial IC₅₀ values. Synthesize derivatives via Suzuki-Miyaura coupling and validate using time-kill assays .

Q. How do solvent polarity and temperature affect its catalytic applications in asymmetric synthesis?

- Methodology : Screen solvents (e.g., THF, DMF) and temperatures (0–80°C) in model reactions (e.g., Henry reaction). Monitor enantiomeric excess (ee) via chiral HPLC and correlate with Kamlet-Taft solvent parameters .

Q. What experimental controls are critical when studying its photodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.